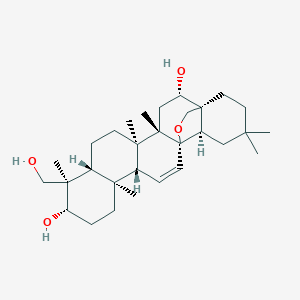

サイコゲニンF

概要

説明

サイコゲニンFは、植物のブプレウルム・ファルカタムL.の根から得られる天然化合物です。この化合物はトリテルペノイドサポニンのクラスに属し、様々な生物活性で知られています。 This compoundは、特に抗がん剤と抗炎症剤の研究分野における潜在的な治療効果について研究されてきました .

科学的研究の応用

Saikogenin F has a wide range of scientific research applications, including:

作用機序

サイコゲニンFの作用機序には、さまざまな分子標的と経路との相互作用が含まれます。それは、次のようにその効果を発揮します。

グリコシダーゼ活性の阻害: this compoundはグリコシダーゼ酵素を阻害し、グリコシル化タンパク質と脂質の蓄積につながります。

シグナル伝達経路の調節: それは、NF-κBおよびMAPK経路などの、炎症と細胞増殖に関与するシグナル伝達経路に影響を与えます。

アポトーシスの誘導: this compoundは、カスパーゼを活性化し、ミトコンドリアからのシトクロムcの放出を促進することで、がん細胞のアポトーシスを誘導します

類似化合物:

サイコゲニンG: ブプレウルム・ファルカタムL.から得られる別のトリテルペノイドサポニンで、同様の抗がん特性があります。

プロthis compound: this compoundの前駆体で、これもサイコサポニンから得られます。

プロサイコゲニンG: サイコゲニンGの前駆体で、同様の生物活性があります.

This compoundの独自性: this compoundは、特定のグリコシダーゼ阻害活性と、強力な抗がん剤と抗炎症効果を持つため、ユニークです。 複数のシグナル伝達経路を調節し、がん細胞のアポトーシスを誘導する能力は、他の類似化合物とは異なります .

生化学分析

Biochemical Properties

Saikogenin F interacts with various enzymes and proteins in biochemical reactions. It has been shown to inhibit the proliferation of A549 cells, a type of lung cancer cell, at concentrations of 50, 70, and 90 μg/mL

Cellular Effects

Saikogenin F has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to inhibit the growth of the human colon cancer cell line HCT 116 .

Molecular Mechanism

The molecular mechanism of Saikogenin F is complex and involves interactions with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and how they lead to the observed effects of Saikogenin F are still being researched.

Dosage Effects in Animal Models

The effects of Saikogenin F vary with different dosages in animal models. For example, in a study on Alzheimer’s disease in mice, different doses of Saikogenin F (10, 20, and 40 mg/kg) were administered daily . The results showed that Saikogenin F could ameliorate cognition impairment induced by amyloid β (Aβ) in these mice .

Metabolic Pathways

Saikogenin F is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specifics of these metabolic pathways and the exact nature of Saikogenin F’s involvement are still being researched.

準備方法

合成経路と反応条件: サイコゲニンFは、ブプレウルム・ファルカタムL.から抽出されたサイコサポニンから合成することができます。このプロセスには、グリコシド切断活性を示す組換えグリコシダーゼを使用します。 パエニバチルス・ミューシラギノサスとラクトバチルス・コレエンシスからそれぞれクローニングされた酵素BglPmとBglLkは、サイコサポニンAとDをプロthis compoundを介してthis compoundに変換するために使用されます . 反応条件は通常、30〜37℃の温度と6.5〜7.0のpH範囲で行われます .

工業生産方法: this compoundの工業生産には、ブプレウルム・ファルカタムL.の乾燥根からサイコサポニンを抽出することが含まれます。根は粉砕され、エタノールと水の混合物(7:3)で還流抽出されます。 次に、抽出物を減圧下で蒸発させて粗抽出物を得て、さらに分取高速液体クロマトグラフィーを使用して精製します .

化学反応の分析

反応の種類: サイコゲニンFは、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、酸化されて異なる誘導体を形成することができます。

還元: 還元反応は、this compoundに存在する官能基を修飾することができます。

置換: 置換反応は、this compound分子に新しい官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬が置換反応に使用されます。

主な生成物: これらの反応から生成される主な生成物には、生物活性が修飾されたthis compoundのさまざまな誘導体があります .

4. 科学研究の応用

This compoundは、次のような幅広い科学研究の応用があります。

類似化合物との比較

Saikogenin G: Another triterpenoid saponin derived from Bupleurum falcatum L., with similar anti-cancer properties.

Prosaikogenin F: A precursor to saikogenin F, also derived from saikosaponins.

Prosaikogenin G: A precursor to saikogenin G, with similar biological activities.

Uniqueness of Saikogenin F: Saikogenin F is unique due to its specific glycosidase inhibitory activity and its potent anti-cancer and anti-inflammatory effects. Its ability to modulate multiple signaling pathways and induce apoptosis in cancer cells sets it apart from other similar compounds .

特性

IUPAC Name |

(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-ene-2,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-24(2)13-14-29-18-34-30(21(29)15-24)12-8-20-25(3)10-9-22(32)26(4,17-31)19(25)7-11-27(20,5)28(30,6)16-23(29)33/h8,12,19-23,31-33H,7,9-11,13-18H2,1-6H3/t19-,20-,21-,22+,23+,25+,26+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBQSOTVBGNWDI-CUMBFETHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(C[C@@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

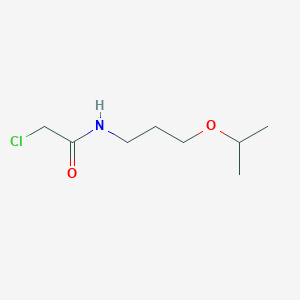

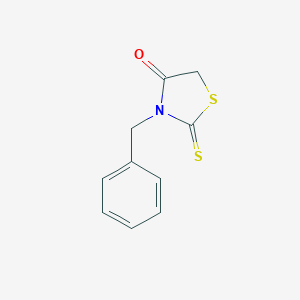

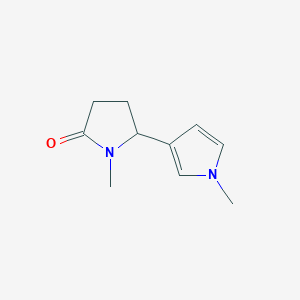

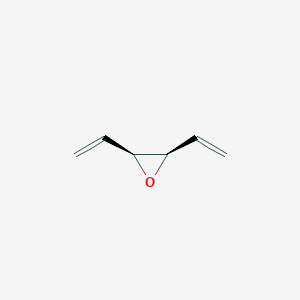

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Saikogenin F?

A: While the exact mechanism of action is still under investigation, research suggests that Saikogenin F exerts its effects primarily through anti-inflammatory pathways. Studies have shown that Saikogenin F can inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages [].

Q2: How does Saikogenin F affect neuroinflammation in Alzheimer's disease models?

A: Research indicates that Saikogenin F can ameliorate learning and memory impairment in a mouse model of Alzheimer’s disease by inhibiting neuroinflammation and microglial activation. This is likely achieved by suppressing the expression of NADPH oxidase subunits gp91phox and p47phox, key regulators of oxidative stress and inflammation in the brain [].

Q3: What is the molecular formula and weight of Saikogenin F?

A3: Saikogenin F has the molecular formula C30H50O4 and a molecular weight of 474.72 g/mol.

Q4: What spectroscopic techniques are commonly used to characterize Saikogenin F?

A: Researchers utilize a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D experiments such as COSY, ROESY, HMQC, and HMBC) and mass spectrometry (MS), to elucidate the structure of Saikogenin F and its derivatives [, , , , ].

Q5: How is Saikogenin F metabolized in the body?

A: Saikogenin F is a metabolite itself, derived from the hydrolysis of saikosaponins, primarily in the intestinal tract. Studies in rats indicate that Saikogenin F undergoes further phase I metabolism in the liver, mainly through hydration and monooxidation [].

Q6: What are the primary excretion routes of Saikogenin F and its metabolites?

A: Both biliary and renal excretion pathways have been observed for Saikogenin F and its metabolites in rat models [].

Q7: What are the reported biological activities of Saikogenin F?

A: Research suggests that Saikogenin F possesses various biological activities, including anti-inflammatory [, ], neuroprotective [], hepatoprotective [], and potential anti-cancer effects [].

Q8: How does the biological activity of Saikogenin F compare to its glycosylated precursors, the saikosaponins?

A: While both Saikogenin F and its precursor saikosaponins exhibit biological activities, their potency and specific effects may differ. For instance, Saikogenin F exhibits a weaker corticosterone secretion-inducing activity compared to saikosaponin a [].

Q9: How do structural modifications of Saikogenin F impact its activity?

A: Research suggests that the presence and type of sugar moieties attached to Saikogenin F can significantly influence its biological activity. For example, the corticosterone secretion-inducing activity is affected by the balance between the sugar and aglycone portions [].

Q10: What analytical methods are used to quantify Saikogenin F in biological samples?

A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array detectors (DAD) and mass spectrometers (MS), is commonly employed to quantify Saikogenin F and its metabolites in biological matrices [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)